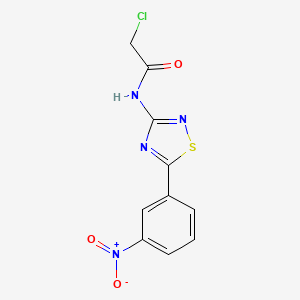
2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t a direct synthesis method available for “2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide”, a similar compound “2-chloro-N-methyl-N-(4-nitrophenyl)acetamide” has been synthesized using p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent .Applications De Recherche Scientifique
Thiophene Analogues and Carcinogenic Evaluation
Research into thiophene analogues, which share a similar complexity in molecular structure to the compound , focuses on understanding their biological activity and potential carcinogenicity. For instance, the synthesis and evaluation of thiophene analogues for carcinogenic properties have been a subject of study. These compounds, including various acetamide derivatives, are examined for their activity profiles in vitro, such as in the Salmonella reverse-mutation assay and cell-transformation assay, to infer their carcinogenic potential. The findings suggest that while these compounds exhibit biological activity consistent with their known chemistry, their capability to induce tumors in vivo remains uncertain (J. Ashby, J. Styles, D. Anderson, & D. Paton, 1978).
Advanced Oxidation Processes for Drug Degradation
Another relevant area of research involves the degradation of pharmaceutical compounds, such as acetaminophen, through advanced oxidation processes (AOPs). This research is critical for environmental protection, as it addresses the removal of drug contaminants from water sources. The study reviews various AOPs used to degrade acetaminophen, detailing the kinetics, mechanisms, and by-products of these processes. Such studies are crucial for developing effective methods to mitigate the environmental impact of pharmaceutical pollutants (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).
Nitrogenous Disinfection By-Products in Drinking Water
The occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, including haloacetamides, highlight the environmental and health concerns related to water treatment processes. Research in this area seeks to understand the formation, presence, and mitigation strategies of N-DBPs, which are known for their high genotoxicity and cytotoxicity compared to regulated by-products. Such studies are fundamental for ensuring the safety and quality of drinking water (T. Bond, Jin Huang, M. R. Templeton, & N. Graham, 2011).
Orientations Futures
The compound “2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide” could be a subject of future studies for its potential antibacterial activity. The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .
Propriétés
IUPAC Name |
2-chloro-N-[5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c11-5-8(16)12-10-13-9(19-14-10)6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFQDKYMCYRDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NS2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



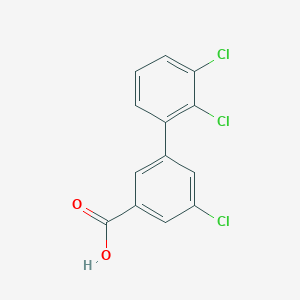
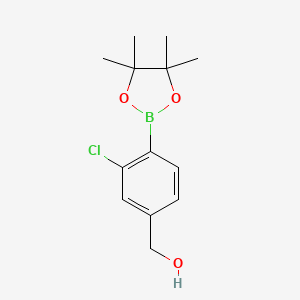



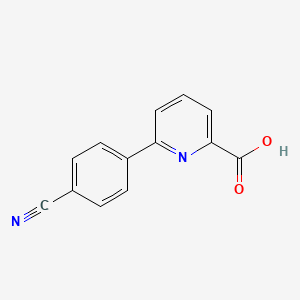
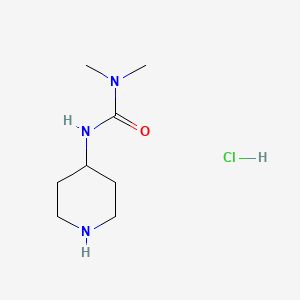
![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
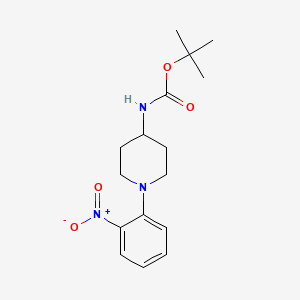
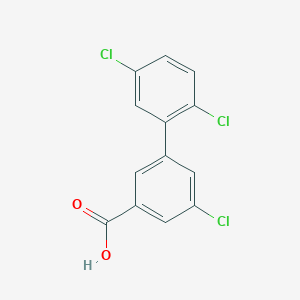
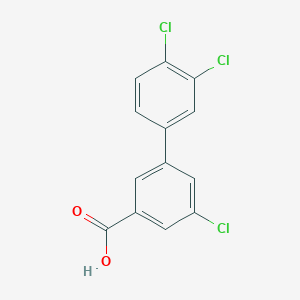
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)

